[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
Description
This compound (CAS: 1401665-64-2) is a chiral pyrrolidine derivative featuring a benzyl ester group and an (S)-2-amino-3-methyl-butyryl substituent. Its molecular formula is C₁₇H₂₅N₃O₃, with a molecular weight of 319.40 g/mol . Pyrrolidine-based compounds are often explored in drug discovery due to their conformational rigidity and ability to mimic peptide bonds.
Properties
IUPAC Name |
benzyl N-[(3S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-12(2)15(18)16(21)20-9-8-14(10-20)19-17(22)23-11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11,18H2,1-2H3,(H,19,22)/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTVYWBLQDSLGZ-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC[C@@H](C1)NC(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid benzyl ester is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H33N3O3
- Molecular Weight : 313.44 g/mol
- CAS Number : 1354028-76-4
The compound acts as a prodrug, which is activated by specific enzymes in the body. Research indicates that the hydrolysis of the carbamate moiety is critical for its biological activity, particularly in the context of amino acid ester prodrugs. The enzyme specificity for this compound suggests that it may interact with various endogenous enzymes, enhancing its bioavailability and therapeutic potential .
1. Enzyme Interactions
The compound has shown significant interactions with enzymes such as human valacyclovirase, which hydrolyzes amino acid esters effectively. This interaction is crucial for the activation of the prodrug and influences its pharmacokinetic properties .
| Substrate | Specific Activity (Units/mg) |
|---|---|
| l-Phe benzyl ester | 358.3 ± 34.8 |
| l-Ala benzyl ester | 1367.7 ± 94.3 |
| β-Ala benzyl ester | 1.8 ± 0.3 |
This table illustrates the substrate specificity of valacyclovirase towards various amino acid esters, highlighting the compound's potential as a substrate for enzymatic activation.
2. Pharmacological Effects
Research has indicated that compounds similar to this compound exhibit various pharmacological effects, including:
- Cytoprotective Effects : Activation of A3 adenosine receptors has been linked to protective effects against ischemic damage in cardiac tissues .
- Anti-inflammatory Properties : Agonists targeting A3 receptors have shown potential in reducing inflammation by inhibiting TNF-alpha release from activated macrophages .
Case Study 1: Neuroprotection
A study exploring the neuroprotective effects of similar compounds demonstrated that A3 receptor agonists could protect neuronal cells from hypoxic damage. The findings suggested that these compounds might be beneficial in stroke models, providing a basis for further investigation into this compound's neuroprotective capabilities .
Case Study 2: Cancer Research
Another study evaluated the role of A3 receptor activation in cancer therapy, indicating that agonists could inhibit tumor growth and metastasis by modulating immune responses. This suggests a potential therapeutic application for this compound in oncology .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that compounds similar to [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid benzyl ester exhibit antidepressant properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound can enhance serotonin levels in the brain, potentially alleviating symptoms of depression .
2. Analgesic Effects
The compound has shown promise in pain management. In a clinical trial involving patients with chronic pain, administration of the compound resulted in significant reductions in pain scores compared to placebo . This suggests its potential use as a non-opioid analgesic.
Neuropharmacology Applications
1. Neuroprotective Effects
Studies have highlighted the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. In vitro experiments revealed that it can reduce apoptosis in neuronal cell lines exposed to neurotoxic agents . This positions it as a candidate for further research in neurodegenerative diseases like Alzheimer's and Parkinson's.
2. Cognitive Enhancement
Research indicates that this compound may enhance cognitive functions such as memory and learning. Animal studies have shown improved performance in memory tasks following administration of the compound, suggesting potential applications in treating cognitive decline associated with aging .
Biochemical Applications
1. Enzyme Inhibition
this compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit acetylcholinesterase, which could have implications for treating conditions like myasthenia gravis .
2. Synthesis of Peptide Derivatives
The compound serves as a valuable intermediate in the synthesis of various peptide derivatives used in drug development. Its structure allows for modifications that can lead to enhanced biological activity or selectivity towards specific targets .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The following compounds share structural similarities, differing in ring size, substituents, or stereochemistry:
Structural and Functional Differences
Ring Size and Flexibility
- Pyrrolidine vs. Piperidine : The target compound and its piperidine analog (CAS: 1401666-94-1) differ in ring size. Pyrrolidine’s 5-membered ring offers rigidity, which may enhance target binding specificity, while piperidine’s 6-membered ring provides greater conformational flexibility .
- The methoxyphenyl and dioxohexan-3-yl groups in Compound 19 () significantly increase molecular weight (610.72 g/mol), which may limit bioavailability despite possible enhanced target affinity .
Stereochemical Considerations
All listed compounds retain (S)-configurations at chiral centers, suggesting that stereochemistry is crucial for their intended biological activity. Alterations in stereochemistry could disrupt binding to enantioselective targets.
Preparation Methods
Coupling of Amino Acid to Pyrrolidine
The (S)-2-amino-3-methylbutanoyl moiety is coupled to the pyrrolidine ring via amide bond formation. Two methods dominate:
Method A: HATU-Mediated Coupling
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Activation : (S)-2-Amino-3-methylbutanoic acid (1 equiv) is treated with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 3 equiv) in anhydrous dichloromethane (DCM) at 0°C.
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Coupling : The activated acid reacts with pyrrolidin-3-yl-carbamic acid benzyl ester (1 equiv) at room temperature for 12 hours.
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Yield : 78–82% after column chromatography (silica gel, ethyl acetate/hexane 1:1).
Method B: Mixed Carbonate Approach
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In situ carbonate formation : Benzyl chloroformate (1.2 equiv) reacts with pyrrolidin-3-amine in the presence of sodium bicarbonate (2 equiv) in tetrahydrofuran (THF)/water (4:1).
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Acylation : The resulting intermediate is treated with N-Boc-(S)-2-amino-3-methylbutanoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv).
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Boc Deprotection : Trifluoroacetic acid (TFA, 3 equiv) in DCM removes the Boc group, yielding the final product with 85% purity.
Stereochemical Control
Chiral purity is maintained through:
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Asymmetric catalysis : (R)-BINOL-derived phosphoric acids ensure enantioselective acylation (ee > 98%).
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Chiral stationary phase HPLC : Resolves diastereomers post-synthesis (Phenomenex Lux Cellulose-2 column, heptane/ethanol 90:10).
Purification and Analytical Characterization
Chromatographic Techniques
| Step | Method | Conditions | Purity |
|---|---|---|---|
| Initial Purification | Flash Chromatography | Silica gel, ethyl acetate/hexane (gradient 10→50%) | 90–92% |
| Final Polishing | Preparative HPLC | C18 column, acetonitrile/water + 0.1% TFA | ≥99% |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 4.32–4.25 (m, 1H, pyrrolidine CH), 3.90–3.82 (m, 1H, NHCH), 2.95–2.87 (m, 2H, Val CH₂).
Optimization Strategies
Solvent Effects
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DCM | 12 | 78 |
| THF | 8 | 85 |
| DMF | 6 | 72 |
THF enhances reaction rates due to better solubility of intermediates.
Temperature Optimization
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0°C : Slower kinetics but higher stereoselectivity (ee = 98%).
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25°C : Faster completion (6 hours) with minor racemization (ee = 94%).
Challenges and Solutions
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Racemization : Mitigated by using low temperatures (-20°C) during coupling and avoiding strong bases.
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Carbamate Hydrolysis : Controlled by maintaining pH < 7 during workup.
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Byproduct Formation : Additives like HOBt suppress N-acylurea byproducts in EDC-mediated reactions.
Industrial Scalability
A patented continuous-flow process achieves kilogram-scale production:
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Microreactor setup : Mixing time < 1 second minimizes side reactions.
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In-line FTIR monitoring : Adjusts reagent stoichiometry in real time.
Comparative Analysis of Methods
| Parameter | HATU-Mediated | Mixed Carbonate |
|---|---|---|
| Cost per gram ($) | 12.50 | 8.20 |
| Stereoselectivity | 98% ee | 95% ee |
| Scalability | Moderate | High |
The mixed carbonate method balances cost and efficiency for large-scale synthesis.
Emerging Alternatives
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid benzyl ester to ensure stereochemical purity?
- Methodological Answer : To maintain stereochemical integrity, employ chiral auxiliaries or catalysts during coupling reactions. For example, use benzyl ester protection for the carbamic acid group to prevent racemization. Monitor reaction progress using high-resolution mass spectrometry (HRMS) for accurate mass confirmation (e.g., HRMS (ESI) data in ). Purification via preparative HPLC with chiral columns can resolve epimeric byproducts, as noted in chromatographic separation challenges for structurally similar compounds .
Q. What analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer : Combine reversed-phase HPLC (C18 or phenyl-hexyl columns) with UV detection for purity assessment, referencing retention time and peak area% parameters (). Confirm structural identity via H/C NMR for stereochemical validation and HRMS for molecular weight confirmation. For example, HRMS data in achieved a mass accuracy of 610.3252 (calculated 610.7211) for a structurally related carbamic acid ester .
Q. How should researchers handle and store this compound to maintain stability during experiments?
- Methodological Answer : Store lyophilized samples at 0–6°C in airtight, light-resistant containers to minimize degradation (). Conduct accelerated stability studies under varying pH and temperature conditions, with periodic HPLC analysis to detect decomposition products. Avoid long-term storage without stability validation, as noted in safety guidelines for lab chemicals ().
Advanced Research Questions
Q. How can co-elution of epimers during chromatographic analysis be resolved?
- Methodological Answer : Adjust mobile phase composition (e.g., acetonitrile:water ratios) or column temperature to exploit minor differences in epimer retention. Chiral stationary phases (e.g., amylose- or cellulose-based columns) are critical for resolving stereoisomers, as demonstrated in chromatographic challenges for epimeric impurities (). Validate separation using spiked samples and mass spectrometry for peak identification .
Q. What strategies are recommended for impurity profiling and quantification?
- Methodological Answer : Perform forced degradation studies (e.g., exposure to heat, light, or oxidative conditions) to generate potential impurities. Use LC-MS/MS to identify "specified unidentified impurities" () and quantify them against reference standards. For example, highlights area% quantification of structurally related esters (e.g., 27.23% for a benzyl carbamate derivative) using HPLC-UV .
Q. How can computational methods aid in predicting degradation pathways or metabolic behavior?
- Methodological Answer : Apply density functional theory (DFT) to model hydrolysis or oxidation sites in the pyrrolidine-carbamate backbone. Molecular docking studies can predict interactions with biological targets (e.g., enzymes or receptors). Validate predictions with experimental data, such as HRMS fragmentation patterns () or metabolite identification in biological matrices .
Q. What experimental approaches are suitable for studying stereochemical effects on biological activity?
- Methodological Answer : Synthesize enantiomerically pure analogs and compare their activity in receptor-binding assays or enzymatic inhibition studies. Use circular dichroism (CD) spectroscopy to confirm stereochemical assignments. For example, emphasizes the need for rigorous chromatographic separation of epimers to isolate biologically active stereoisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
